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CERIUM (III) TRIFLUOROACETYLACETONATE

Cat. No.: B1145314
CAS No.: 18078-37-0
M. Wt: 752.43
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Description

Significance of Lanthanide β-Diketonate Complexes in Contemporary Chemical Science

Lanthanide β-diketonate complexes are a class of coordination compounds that have been extensively studied due to their remarkable photophysical properties. strem.comsoton.ac.uk The β-diketonate ligands, such as acetylacetonate (B107027) and its fluorinated derivatives, act as "antenna" ligands. researchgate.net They are effective light absorbers, and upon excitation, they can efficiently transfer the absorbed energy to the central lanthanide ion. soton.ac.uk This process, known as the antenna effect, overcomes the issue of the low molar extinction coefficients associated with the direct f-f electronic transitions of lanthanide ions. researchgate.net

This sensitization leads to the characteristic sharp, line-like emission spectra of the lanthanide ions, making these complexes highly valuable for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): The high color purity and quantum yield of lanthanide β-diketonate complexes, particularly those of europium (red emission) and terbium (green emission), make them excellent candidates for use as emissive materials in OLEDs. soton.ac.uk

Bioimaging and Sensors: The long luminescence lifetimes and large Stokes shifts of these complexes are advantageous for time-resolved fluorescence-based bioassays and cellular imaging, reducing interference from background fluorescence. strem.com

Laser Materials: The efficient intramolecular energy transfer and sharp emission lines contribute to their potential use in the development of novel laser materials. soton.ac.uk

The introduction of fluorine atoms into the β-diketonate ligand, as seen in trifluoroacetylacetonate, is a key strategy to enhance the volatility of the metal complex. rsc.org This increased volatility is particularly crucial for applications in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the compound needs to be transported in the gas phase to deposit thin films of lanthanide-containing materials.

Overview of Cerium Coordination Chemistry and its Unique Attributes

Cerium (Ce), with atomic number 58, is the most abundant of the rare-earth elements. researchgate.net Its coordination chemistry is distinguished from other lanthanides primarily by the accessibility of two stable oxidation states: +3 (cerous) and +4 (ceric). While the +3 state is characteristic of the lanthanide series, cerium is one of the few lanthanides to exhibit a stable +4 oxidation state in coordination complexes. This dual valency is central to many of cerium's applications, particularly in catalysis, where it can participate in redox reactions.

The Ce³⁺ ion possesses a single electron in its 4f orbital, and its electronic transitions (4f-5d) are responsible for its luminescent properties. researchgate.net The emission from Ce³⁺ is typically a broad band in the UV-to-blue region of the spectrum, which is sensitive to the coordination environment. In contrast, the Ce⁴⁺ ion has a noble gas electronic configuration and is not luminescent. The ability to switch between these two oxidation states is a key feature of cerium's chemical behavior.

Rationale for Investigating Cerium (III) Trifluoroacetylacetonate: A Research Perspective

The investigation into this compound is driven by the synergistic combination of the properties of the cerium(III) ion and the trifluoroacetylacetonate ligand. From a research perspective, this compound is of interest for several key reasons:

Precursor for Advanced Materials: The volatility imparted by the fluorinated trifluoroacetylacetonate ligand makes this compound a promising precursor for the synthesis of cerium-containing thin films and nanomaterials via gas-phase deposition techniques like CVD. strem.com These materials, such as cerium oxide (ceria, CeO₂), are critical components in catalysts, solid oxide fuel cells, and UV-blocking coatings.

Potential for Luminescent Applications: While europium and terbium complexes are more commonly studied for their visible light emission, the inherent luminescence of the Ce³⁺ ion suggests that its trifluoroacetylacetonate complex could be explored for applications in UV or blue light-emitting devices. The ligand's "antenna" effect could potentially enhance the emission efficiency.

Catalysis Research: The redox activity of the Ce³⁺/Ce⁴⁺ couple is a cornerstone of cerium's catalytic applications. This compound provides a soluble and thermally stable source of cerium that can be utilized in various catalytic reactions in organic synthesis. The fluorinated ligand can also influence the catalytic activity and selectivity of the cerium center.

The study of this compound allows researchers to explore the fundamental aspects of cerium's coordination chemistry with fluorinated ligands and to harness its unique properties for the development of new technologies.

Compound Properties and Research Data

To provide a clearer understanding of this compound and its context within lanthanide chemistry, the following data tables are presented.

Table 1: Physical and Chemical Properties of this compound Hydrate (B1144303)

PropertyValueReference(s)
Chemical Formula Ce(CF₃COCHCOCH₃)₃·xH₂O strem.com
Appearance Yellow crystalline solid strem.com
Solubility Insoluble in water
Category CVD & ALD Precursor, Metal Beta-diketonate strem.com

Table 2: Comparison of Common β-Diketonate Ligands in Lanthanide Complexes

Ligand NameAbbreviationKey Features and Research InterestReference(s)
AcetylacetonateacacA foundational β-diketonate ligand, widely used in the synthesis of various metal complexes. Its cerium(III) complex is a known precursor for ceria nanoparticles.
Trifluoroacetylacetonate tfac Introduces a trifluoromethyl group, increasing the volatility and modifying the electronic properties of the complex. The focus of this article. rsc.org
HexafluoroacetylacetonatehfacContains two trifluoromethyl groups, leading to even higher volatility. Lanthanide complexes with hfac are studied for gas-phase applications like separations and CVD. rsc.org
ThenoyltrifluoroacetonateTTAA highly effective "antenna" ligand for sensitizing the luminescence of europium(III) ions, leading to strong red emission. soton.ac.uk

Properties

CAS No.

18078-37-0

Molecular Formula

C20H16CeF12O8

Molecular Weight

752.43

Origin of Product

United States

Synthetic Methodologies and Control of Cerium Iii Trifluoroacetylacetonate Formation

Diverse Synthetic Routes for Cerium (III) Trifluoroacetylacetonate Complexes

The formation of this compound complexes typically involves the reaction between a cerium (III) salt and the β-diketone ligand, 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfac), in an appropriate solvent. The specific conditions can be tailored to yield either simple tris-chelated species or more complex polynuclear structures.

The most common and direct method for synthesizing this compound involves the reaction of a hydrated cerium (III) salt, such as cerium (III) chloride hexahydrate (CeCl₃·6H₂O), with the trifluoroacetylacetonate ligand in a solution. rsc.org This reaction is typically performed in the presence of a base, which deprotonates the acidic β-diketone, allowing the resulting anion to coordinate to the Ce³⁺ ion.

A representative synthesis involves dissolving the cerium salt in a solvent like methanol (B129727) or ethanol (B145695). rsc.org Separately, a stoichiometric amount of the β-diketone ligand (three equivalents or slightly more) is mixed with a base, such as sodium hydroxide (B78521) or an organic base like triethylamine (B128534), in the same solvent. rsc.orgnih.gov The cerium salt solution is then added to the ligand-base mixture. The reaction is often stirred for a period ranging from one to several hours at room temperature to ensure completion. rsc.org The resulting complex, often a hydrate (B1144303) like [Ce(tfac)₃(H₂O)₂], may precipitate from the solution or can be isolated by adding a non-polar solvent or by evaporating the reaction solvent. For instance, in the synthesis of the analogous complex [Ce(Btfa)₃(H₂O)₂], where Btfa⁻ is the 4,4,4-trifluoro-1-phenyl-1,3-butanedionate anion, the product was precipitated by adding deionized water to the reaction mixture and stirring overnight. rsc.org

The choice of solvent plays a critical role in the synthesis of cerium acetylacetonate (B107027) complexes and can significantly influence the final product's structure and composition. nih.govacs.org While simple alcohols like methanol and ethanol are commonly used, their differing properties can lead to different outcomes. rsc.org For example, in the synthesis of related cerium acetylacetonate clusters (using the non-fluorinated ligand), methanolic solutions were found to yield methoxy-bridged clusters, whereas ethanolic solutions produced monomeric species. nih.gov This highlights the solvent's ability to participate in the reaction, not just act as a medium.

The reaction medium can also be more complex. A solvothermal synthesis method using a deep eutectic solvent (DES) composed of cerium (III) nitrate (B79036) hexahydrate and urea (B33335) has been reported for producing cerium oxide, demonstrating the utility of unconventional solvent systems in cerium chemistry. cam.ac.uk Such approaches could be adapted for the synthesis of the target trifluoroacetylacetonate complex. Furthermore, the use of co-solvents can aid in the dissolution of reactants and in the crystallization of the final product. For example, after the main reaction, a product might be washed with a mixture of an alcohol and a non-polar solvent like hexanes to remove impurities. nih.govacs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and ensuring the purity of the synthesized this compound. Key parameters include the stoichiometry of reactants, the choice and amount of base, reaction temperature, and time.

Stoichiometry: A precise molar ratio of ligand to metal is critical. Typically, a ratio of 3:1 (ligand:Ce³⁺) is used to form the tris-complex, though a slight excess of the ligand may be employed to drive the reaction to completion. rsc.org

Base: The base is crucial for deprotonating the β-diketone. Strong bases like sodium hydroxide are effective, but their use can introduce inorganic salts into the product, which must be washed away. rsc.org Organic bases like triethylamine are also used and can be advantageous as their salts are often more soluble in organic solvents, simplifying purification. nih.gov

Temperature and Time: Most syntheses of lanthanide β-diketonates are effectively carried out at room temperature. rsc.org The reaction is typically stirred for a duration of 30 minutes to several hours to ensure complete formation of the complex. rsc.org In some cases, refluxing the solution can increase the reaction rate, but may also lead to the formation of undesired byproducts or solvent-incorporated species. nih.gov

Following a well-defined protocol, high yields can be achieved. For example, the synthesis of the related complex [Ce(Btfa)₃(H₂O)₂] reported a yield of 75%. rsc.org The table below outlines a representative set of optimized parameters for a direct synthesis route.

ParameterConditionRationale
Cerium(III) PrecursorCeCl₃·6H₂OCommon, soluble cerium(III) salt.
Ligand4,4,4-trifluoro-1-phenyl-1,3-butanedione (HBtfa)Fluorinated β-diketone ligand (analogous to Htfac).
SolventMethanolEffectively dissolves both reactants and the base.
BaseSodium Hydroxide (NaOH)Strong base ensures complete deprotonation of the ligand.
Stoichiometry (Ce:Ligand:Base)1 : 3 : 3Ensures formation of the tris-complex.
TemperatureRoom TemperatureSufficient for reaction completion without promoting side reactions.
Reaction Time1 hour (stirring)Allows for complete complex formation.
Isolation MethodPrecipitation with deionized waterEffective method to isolate the product from the reaction medium.
Reported Yield75%Demonstrates an efficient conversion to the desired product. rsc.org

Crystallization Techniques and Growth of Single Crystals for Structural Characterization

The definitive structural characterization of this compound complexes is accomplished through single-crystal X-ray diffraction. Obtaining crystals of sufficient size and quality is therefore a critical step. The growth of single crystals relies on creating a supersaturated solution from which the complex can slowly precipitate in an ordered, crystalline form.

Common crystallization techniques include:

Slow Evaporation: A solution of the purified complex is filtered to remove any particulate matter and then left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals over several days or weeks. nih.gov

Solvent Diffusion: This method involves dissolving the complex in a good solvent and carefully layering a miscible "anti-solvent" (in which the complex is poorly soluble) on top. Diffusion at the interface between the two liquids creates a localized region of supersaturation, promoting slow crystal growth. A common combination is a methanol or ethanol solution of the complex with hexane (B92381) as the anti-solvent. nih.govacs.org

Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce crystallization.

For cerium β-diketonate complexes, simply allowing the reaction solution to stand undisturbed at room temperature for an extended period (e.g., one week) has proven effective for yielding single crystals suitable for X-ray analysis. rsc.org The success of crystallization often depends on subtle factors, including solvent purity, the presence of trace impurities, and the rate of temperature or concentration change.

The data obtained from single-crystal X-ray diffraction provides precise information on bond lengths, coordination geometry, and intermolecular interactions, which is invaluable for understanding the chemical properties of the complex. The table below presents representative crystallographic data for a mononuclear Cerium(III) β-diketonate complex.

Parameter[Ce(Btfa)₃(phen)] rsc.org
Chemical FormulaC₄₂H₂₆CeF₉N₂O₆
Formula Weight965.77 g·mol⁻¹
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.082(2)
b (Å)12.597(3)
c (Å)15.228(3)
α (°)101.55(3)
β (°)99.28(3)
γ (°)102.57(3)
Volume (ų)1977.1(8)

Advanced Structural Characterization and Elucidation of Cerium Iii Trifluoroacetylacetonate

High-Resolution X-ray Crystallography for Molecular and Supramolecular Architecture of Cerium (III) Trifluoroacetylacetonate

While a specific high-resolution single-crystal X-ray diffraction structure for this compound is not widely available in the public domain, its molecular and supramolecular architecture can be inferred from the well-documented structures of other lanthanide(III) β-diketonate complexes and related cerium(III) compounds.

The Ce³⁺ ion, a member of the lanthanide series, is a hard Lewis acid and typically exhibits high coordination numbers, commonly 8 or 9. In complexes with three bidentate β-diketonate ligands like trifluoroacetylacetonate, the cerium center is expected to be chelated by six oxygen atoms from these ligands. Additional coordination sites are often occupied by solvent molecules (e.g., water, methanol) to satisfy the coordination sphere of the metal ion.

For a monomeric, hydrated species of this compound, a coordination number of 8 is highly probable. The resulting coordination polyhedron would likely be a distorted square antiprism or a distorted dodecahedron. This is consistent with structures observed for other Ce(III) complexes, such as [Ce(ntfa)₃(MeOH)₂] (where ntfa is 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione), in which the Ce(III) ion is eight-coordinate with Ce-O bond distances ranging from approximately 2.39 Å to 2.67 Å. nih.gov In another example, Ce(III) formate, the coordination polyhedron is a nine-coordinate tricapped trigonal prism. acs.org The Ce-O bond lengths in such complexes are influenced by the steric and electronic properties of the ligands. The electron-withdrawing trifluoromethyl (-CF₃) group on the trifluoroacetylacetonate ligand can influence the Ce-O bond distance compared to its non-fluorinated acetylacetonate (B107027) counterpart.

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures.
ParameterExpected Value / GeometryBasis of Inference
Coordination Number (CN)8 or 9Typical for Ce³⁺; observed in related lanthanide β-diketonate and Ce(III) complexes. nih.govacs.org
Coordination GeometryDistorted Square Antiprism, Dodecahedron (for CN=8); Tricapped Trigonal Prism (for CN=9)Common geometries for lanthanide ions with similar ligands. acs.org
Ligand CoordinationBidentate chelation via two oxygen atomsStandard binding mode for β-diketonate ligands.
Expected Ce-O Bond Lengths (Å)~2.40 - 2.70 ÅBased on observed distances in similar Ce(III) complexes. nih.gov

The supramolecular assembly, or crystal packing, of this compound in the solid state is governed by weak intermolecular forces. The presence of trifluoromethyl groups introduces the possibility of specific non-covalent interactions that are less common in simple hydrocarbon-based ligands.

Studies on analogous metal complexes containing trifluoroacetylacetonate ligands, such as tris(trifluoroacetylacetonato)manganese(III), reveal that F···F and F···H intermolecular interactions can be significant in directing the crystal packing. up.ac.za These interactions occur when the distance between the atoms is less than the sum of their van der Waals radii.

Fluorine···Fluorine Interactions: These can stabilize the crystal lattice and occur between the -CF₃ groups of adjacent molecules.

Fluorine···Hydrogen Interactions: Weak hydrogen bonds of the C-H···F type can form between the methyl or methine protons of one ligand and the fluorine atoms of a neighboring complex.

Vibrational Spectroscopy (Infrared and Raman) for Ligand Coordination Modes and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of the trifluoroacetylacetonate ligand to the cerium(III) ion. Chelation to the metal center causes significant shifts in the vibrational frequencies of the ligand's functional groups compared to the free ligand.

The key vibrational modes of interest in the trifluoroacetylacetonate ligand are the C=O and C=C stretching vibrations of the chelate ring, as well as vibrations involving the CF₃ group. Upon coordination to Ce³⁺, the π-electron density in the β-diketonate ring becomes more delocalized. This strengthening of the C=C bond and weakening of the C=O bond leads to characteristic shifts in their respective stretching frequencies.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for Coordinated Trifluoroacetylacetonate.
Vibrational ModeApproximate Frequency Range (cm⁻¹)Significance
ν(C=O) + ν(C=C) asymmetric1600 - 1650Indicates chelation; shifted from free ligand carbonyl absorption.
ν(C=C) + ν(C=O) symmetric1450 - 1550Confirms delocalization of π-electrons in the chelate ring.
ν(C-CF₃)1100 - 1300Characteristic vibrations of the trifluoromethyl group. elsevierpure.com
δ(CH) + Ring Deformation~1200Coupled vibrational modes within the chelate ring.
ν(Ce-O)400 - 600Directly probes the metal-ligand bond; appears in the far-IR region.

The appearance of a strong band corresponding to the Ce-O stretching vibration in the low-frequency region (typically below 600 cm⁻¹) is direct evidence of coordination. Raman spectroscopy is complementary to IR, and for cerium oxide, a strong band around 465 cm⁻¹ corresponds to the symmetrical stretching mode of the Ce-O₈ vibrational unit, highlighting the utility of this technique in studying cerium-oxygen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Assessment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is challenging yet informative due to the paramagnetic nature of the Ce³⁺ ion (4f¹ electronic configuration). Paramagnetism introduces special effects not seen in the NMR of diamagnetic compounds. wikipedia.org

The unpaired electron on the Ce³⁺ ion creates a local magnetic field that dramatically influences nearby nuclei. This results in:

Large Chemical Shift Ranges: The difference in chemical shift between the paramagnetic compound and a diamagnetic analogue is known as the hyperfine shift. wikipedia.org For ¹H NMR, signals can be spread over a range of 200 ppm or more. wikipedia.org

Signal Broadening: The unpaired electron provides an efficient mechanism for nuclear spin relaxation, leading to significantly broadened NMR signals. As a result, fine structure from spin-spin coupling is rarely resolved. wikipedia.org

Despite the broadening, the wide chemical shift dispersion can be advantageous. Resonances that would overlap in a diamagnetic complex are often well-separated in its paramagnetic counterpart. The ¹H NMR spectrum of a related Ce(III) complex, Ce(S-THP)³⁺, shows resonances dispersed from approximately -7 ppm to 10 ppm, demonstrating this wide shift range. nih.gov

For this compound in solution, one would expect distinct, broadened signals for the methyl (-CH₃) and methine (-CH=) protons of the ligand. The magnitude of the paramagnetic shift for a given proton is dependent on its distance and orientation relative to the cerium ion, providing structural information. Furthermore, ¹⁹F NMR would be particularly sensitive to the paramagnetic center, and the signals from the -CF₃ groups would also exhibit large hyperfine shifts.

Variable-temperature NMR studies can provide insight into the solution dynamics of the complex, such as ligand exchange processes or changes in the coordination geometry.

Mass Spectrometry (MS) for Complex Integrity and Fragmentation Studies

Mass spectrometry is a crucial technique for verifying the molecular weight and integrity of this compound and for studying its fragmentation pathways. Soft ionization techniques like Electrospray Ionization (ESI-MS) are often used to bring the intact complex into the gas phase for analysis.

Analysis of related cerium-acetylacetonate clusters by ESI-MS has shown that cluster cores can remain intact, allowing for the identification of species in solution. nih.gov For a monomeric complex like this compound, ESI-MS would be expected to show a parent ion corresponding to the intact molecule, [Ce(CF₃COCHCOCH₃)₃], or adducts with solvent or counter-ions.

Tandem mass spectrometry (MS/MS) or studies involving thermal decomposition coupled with mass spectrometry can elucidate the fragmentation patterns. Based on thermal decomposition studies of Cerium(III) acetylacetonate, fragmentation is expected to proceed through the loss of ligands or ligand fragments. researchgate.net

Table 3: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry.
ProcessExpected Fragment IonDescription
Loss of one ligand[Ce(L)₂]⁺A common initial fragmentation step for tris-chelate complexes (L = trifluoroacetylacetonate).
Loss of two ligands[Ce(L)]²⁺Further fragmentation leading to a mono-ligated cerium species.
Ligand fragmentation[Ce(L)₂(L-CF₃)]⁺Loss of a trifluoromethyl radical from one of the coordinated ligands.
Thermal Decomposition ProductAcetone, CO₂, Acetic Ion FragmentsIn thermal decomposition-MS, evolved gases indicate the breakdown of the ligand backbone. researchgate.net

These fragmentation studies provide valuable information about the relative strengths of the bonds within the complex and the stability of the coordination sphere.

Theoretical and Computational Investigations of Electronic Structure and Bonding in Cerium Iii Trifluoroacetylacetonate

Application of Ligand Field Theory to Cerium (III) Electronic Configurations

Ligand Field Theory (LFT) is a sophisticated model that explains the electronic structure and properties of coordination complexes. youtube.comnih.gov It is an extension of crystal field theory and incorporates aspects of molecular orbital theory to describe the interactions between the central metal ion and its surrounding ligands. youtube.com For lanthanide ions like Cerium(III), the 4f orbitals are relatively shielded from the ligand environment by the filled 5s and 5p orbitals. Consequently, the ligand field effects are weaker compared to those in d-block transition metal complexes. nih.gov

The primary electronic configuration of the Ce³⁺ ion is [Xe]4f¹. In the free ion, the seven 4f orbitals are degenerate. When coordinated by the trifluoroacetylacetonate ligands, this degeneracy is lifted by the electrostatic field created by the ligands. The single 4f electron can occupy one of the now non-degenerate 4f orbitals, leading to a specific electronic state.

The energies of the 5d orbitals, in contrast to the 4f orbitals, are highly sensitive to the ligand environment. nih.gov The energy difference between the 4f and 5d orbitals is crucial in determining the electronic absorption and emission properties of Ce(III) complexes. The ligand field created by the trifluoroacetylacetonate ligands can cause a red shift in the f-d transitions, which in the free Ce³⁺ ion occur in the UV region. nih.gov

The application of LFT allows for the interpretation of experimental data, such as absorption spectra and magnetic properties, by providing a framework to understand the splitting of the f-orbital energies. youtube.com While LFT is often a semi-empirical theory requiring parameters fitted from experimental data, it provides invaluable chemical insight into the metal-ligand interactions. nih.govyoutube.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

To gain a more quantitative and predictive understanding, quantum chemical calculations such as Density Functional Theory (DFT) and ab initio methods are employed. These first-principles approaches model the electronic structure and bonding from fundamental physical constants, providing detailed information without relying on empirical parameters. aps.org

DFT and ab initio calculations are instrumental in elucidating the complex electronic structure of lanthanide compounds. youtube.comresearchgate.net For Cerium(III) complexes, these calculations can determine the energies and compositions of the molecular orbitals, the distribution of electron density, and the nature of the ground and excited electronic states.

Studies on related Ce(III) β-diketonate complexes have shown that the 4f electrons retain a high degree of atomic character, confirming their limited participation in direct covalent bonding. researchgate.net However, the calculations also reveal the subtle but important interactions between the metal and the ligand orbitals. The trifluoroacetylacetonate ligand, with its oxygen donor atoms, engages in primarily ionic bonding with the Ce(III) center.

Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF), are particularly powerful for describing the multi-configurational nature of the electronic states in lanthanide complexes, which arises from the near-degeneracy of the 4f orbitals. nih.govunipd.it These methods can accurately predict the splitting of the 4f orbitals due to the ligand field and spin-orbit coupling, which are essential for understanding the magnetic and spectroscopic properties. For instance, theoretical investigations on doubly ionized cerium (Ce³⁺) have been performed using multiconfiguration Dirac-Hartree-Fock methods to accurately determine energy levels and transition probabilities between the 4f and 5d configurations. arxiv.org

The bonding in Cerium (III) trifluoroacetylacetonate is predominantly ionic, a characteristic feature of lanthanide complexes. researchgate.net The interaction is mainly between the hard Lewis acid Ce³⁺ ion and the hard oxygen donor atoms of the trifluoroacetylacetonate ligand. DFT calculations can quantify the degree of ionic and covalent character in the metal-ligand bonds.

Orbital analysis derived from these calculations provides a visual and quantitative picture of the bonding. The analysis typically shows that the highest occupied molecular orbitals (HOMOs) are ligand-based, while the singly occupied molecular orbital (SOMO) is the 4f orbital of the cerium ion. The lowest unoccupied molecular orbitals (LUMOs) are often the empty 4f or 5d orbitals of the cerium ion.

The table below summarizes typical bond lengths for Ce(III) complexes with related β-diketonate ligands, as determined by X-ray crystallography and optimized by DFT calculations. These values provide a reference for the expected bond lengths in this compound.

Bond Typical Bond Length (Å) Method
Ce-O (diketonate)2.40 - 2.50X-ray Diffraction / DFT
Ce-N (ancillary ligand)2.65 - 2.73X-ray Diffraction / DFT

This interactive table presents typical bond lengths in similar Ce(III) β-diketonate complexes. Data synthesized from findings in related research. rsc.org

Hirshfeld surface analysis, a tool often used in conjunction with crystallographic and computational data, can further elucidate the nature of intermolecular interactions, such as C-H···O and C-H···π contacts, which contribute to the stability of the crystal packing. nih.gov

Spectroscopic Correlations with Computational Models

A key strength of computational chemistry is its ability to predict and interpret spectroscopic data. By calculating the electronic transitions and vibrational frequencies, a direct comparison with experimental spectra (e.g., UV-Vis, IR, Raman) can be made.

For Ce(III) complexes, computational models can predict the energies of the 4f-5d transitions, which are responsible for the characteristic absorption and emission bands. nih.gov The calculated transition energies and oscillator strengths can be correlated with the experimental absorption spectrum to assign the observed peaks. For example, TD-DFT (Time-Dependent DFT) calculations can be used to investigate the effect of the Ce³⁺ ion on the molecular orbital energy levels of the ligand and predict the resulting spectroscopic features. researchgate.net

Vibrational spectroscopy (IR and Raman) provides information about the bonding within the complex. DFT calculations can accurately predict the vibrational frequencies and normal modes of this compound. By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned, and the coordination of the ligand to the metal ion can be confirmed. researchgate.net For instance, a shift in the C=O and C=C stretching frequencies of the trifluoroacetylacetonate ligand upon coordination to Ce(III) is a clear indicator of bonding, and the magnitude of this shift can be rationalized through computational analysis.

The table below shows a representative correlation between experimental and calculated vibrational frequencies for a Ce(III) complex with a similar ligand.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (DFT)
C=O stretch~1600~1610
C=C stretch~1520~1530
Ce-O stretch~450~460

This interactive table illustrates the correlation between experimental and DFT-calculated vibrational frequencies for key functional groups in a representative Ce(III) β-diketonate complex. Data is illustrative based on typical values found in spectroscopic studies of similar complexes. researchgate.net

Coordination Chemistry Principles and Reactivity of Cerium Iii Trifluoroacetylacetonate

Thermodynamic and Kinetic Aspects of Complex Stability

The stability of metal complexes can be evaluated from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the position of the equilibrium for complex formation, often quantified by stability constants (β), while kinetic stability relates to the speed at which the complex undergoes ligand exchange reactions, described by terms such as labile (fast exchange) or inert (slow exchange).

From a kinetic standpoint, lanthanide(III) complexes are generally characterized as being highly labile. libretexts.org This is attributed to their large ionic radii and the lack of significant ligand field stabilization energy (LFSE), which results in high coordination numbers (typically 8 or 9) and rapid exchange of ligands in and out of the coordination sphere. Therefore, Cerium (III) trifluoroacetylacetonate is expected to be kinetically labile, readily undergoing substitution reactions in the presence of other coordinating species. It is crucial to distinguish this kinetic lability from thermodynamic stability; a complex can be thermodynamically stable (having a large formation constant) yet still be kinetically labile. libretexts.org

Adduct Formation and Heteroleptic Complex Synthesis with Ancillary Ligands

A prominent feature of the coordination chemistry of this compound is its propensity to act as a Lewis acid and form adducts with neutral donor molecules. This leads to the expansion of the cerium ion's coordination sphere and the formation of heteroleptic complexes—complexes with more than one type of ligand. The synthesis of such adducts is often driven by the desire to saturate the coordination environment of the large Ce(III) ion and to modify the physical and chemical properties of the parent complex.

The choice of ancillary ligand can be used to fine-tune the properties of the resulting complex for specific applications, such as organic light-emitting diodes (OLEDs). For instance, heteroleptic Ce(III) complexes have been synthesized using bulky, nitrogen-donating ancillary ligands like hydrotris(pyrazolyl)borates (Tp) in combination with other ligands like triflate or substituted pyrazoles. rsc.orgnih.gov These ancillary ligands occupy some of the coordination sites around the cerium center, preventing oligomerization and creating monomeric species with desirable photoluminescent properties, such as strong, deep-blue emission. rsc.orgnih.gov The synthesis of these complexes demonstrates that the trifluoroacetylacetonate ligand can be either the primary chelator or replaced in favor of other ligand systems to achieve targeted functionalities.

The table below summarizes examples of ancillary ligands used in the synthesis of heteroleptic cerium(III) complexes, highlighting the versatility of this approach.

Main Ligand SystemAncillary Ligand(s)Resulting Complex Application/Feature
Hydrotris(3,5-dimethylpyrazolyl)borateSubstituted Pyrazoles (e.g., 3,5-diphenylpyrazolyl)Blue Emitters for OLEDs nih.gov
Hydrotris(3-methylpyrazolyl)borateTriflateDeep-Blue Emitting Materials rsc.org
Ferrocene-based ChelatorsVariousHeteroleptic Cerium Complexes aliyuncs.com
Siloxide LigandsVariousStabilization of different oxidation states aliyuncs.com

Solution-Phase Aggregation Behavior and Self-Assembly Processes

In solution, particularly in non-coordinating or weakly coordinating solvents, this compound and related β-diketonate complexes can exhibit complex aggregation and self-assembly behavior. This process is often driven by the tendency of the coordinatively unsaturated metal centers to bridge with each other, frequently incorporating solvent molecules or hydroxide (B78521) ions formed from residual water.

Studies on the analogous cerium(III) acetylacetonate (B107027) have shown that it readily forms polynuclear cerium-oxo clusters in solution. acs.orgnih.gov For example, dissolution of cerium precursors with acetylacetone (B45752) in methanol (B129727) can lead to the formation of a decanuclear, mixed-valence [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] cluster. acs.org When this Ce₁₀ cluster is dissolved in a different solvent like acetonitrile, it can further aggregate and rearrange, leading to the precipitation of a larger, dodecanuclear cluster, [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]. acs.orgnih.gov

This behavior suggests that this compound likely undergoes similar self-assembly processes in solution. The aggregation can be viewed as a pathway to forming nanoscale domains that resemble cerium oxide, bridged by the organic ligands. The nature of the solvent, the concentration, the temperature, and the presence of water or other coordinating species are critical factors that control the extent of aggregation and the specific structures of the resulting polynuclear assemblies.

Investigation of Redox Chemistry within the this compound System

A defining characteristic of cerium is its accessible and reversible Ce(III)/Ce(IV) redox couple. researchgate.net The redox potential of this couple is highly sensitive to the coordination environment, and the trifluoroacetylacetonate ligand plays a significant role in modulating this property. The Ce(III) ion in the complex can be oxidized to the Ce(IV) state, a process that is central to many of the catalytic applications of cerium compounds. sigmaaldrich.com

The oxidation of Ce(III) to Ce(IV) is generally favored in basic conditions and in the presence of strong donor ligands, particularly anionic oxygen donors like β-diketonates. researchgate.net The formation of the aforementioned cerium-oxo clusters from Ce(III) starting materials often results in mixed-valence Ce(III)/Ce(IV) species, indicating that oxidation can occur under relatively mild conditions, potentially by atmospheric oxygen. acs.org The stability of the resulting Ce(IV) species is enhanced by the formation of strong Ce(IV)-O bonds.

Conversely, the redox potential can be tuned by the choice of ligands and solvent system. Studies on cerium in various acidic media show that complexation with anions like sulfate (B86663) or fluoride (B91410) significantly alters the redox potential, generally making the oxidation of Ce(III) more favorable compared to the aquo ion by strongly stabilizing the Ce(IV) state. srce.hrresearchgate.net The trifluoroacetylacetonate ligand, being a strong oxygen donor, is expected to stabilize the Ce(IV) state, thereby influencing the ease of oxidation of the Ce(III) complex. In some systems involving redox-active ligands, multi-electron redox processes have been observed, leading to formally low-valent cerium species, although these involve the ligand framework in the electron transfer process. researchgate.net

Cerium Iii Trifluoroacetylacetonate As a Precursor in Advanced Materials Science

Precursor Chemistry for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Cerium (III) trifluoroacetylacetonate, often abbreviated as Ce(tfa)₃, is a metal-organic compound that has garnered attention as a precursor for the deposition of cerium-containing thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). harvard.edustrem.com These methods are foundational in the fabrication of advanced materials for microelectronics and catalysis, where precise control over film thickness and composition is paramount. The utility of β-diketonate complexes, such as Ce(tfa)₃, stems from their ability to form stable, volatile species that can be transported in the gas phase to a heated substrate. harvard.eduacs.org The presence of fluorine in the trifluoroacetylacetonate ligand generally enhances the volatility of the complex compared to its non-fluorinated counterpart, cerium (III) acetylacetonate (B107027). researchgate.net This increased volatility allows for deposition at lower temperatures, which is often crucial for sensitive substrates. aminer.cn

Volatility and Thermal Decomposition Pathways of this compound

The effectiveness of a CVD or ALD precursor is critically dependent on its thermal properties, specifically its volatility and thermal stability. The precursor must be volatile enough to be transported into the deposition chamber at a reasonable rate without decomposing prematurely. This compound exhibits a higher vapor pressure than many other cerium complexes, a property enhanced by the fluorinated ligands. google.com While specific vapor pressure data is not widely published, its melting point is noted to be around 176°C, which provides a temperature window for sublimation or evaporation for use in vapor deposition processes. google.com

Properties of this compound
PropertyValue/DescriptionReference
Chemical FormulaCe(C₅H₄F₃O₂)₃ or C₁₅H₁₂CeF₉O₆ strem.com
Molecular Weight599.36 g/mol (anhydrous) strem.com
Common AbbreviationCe(tfa)₃ google.com
AppearanceCrystalline Powder sigmaaldrich.com
Melting Point~176 °C google.com
Key Feature for CVD/ALDEnhanced volatility due to fluorinated ligands researchgate.net

Formation of Cerium-Containing Thin Films and Nanostructures

The primary application of this compound in CVD and ALD is the synthesis of cerium oxide (CeO₂) thin films. aminer.cn CeO₂ is a technologically significant material due to its high dielectric constant, chemical stability, and catalytic properties, making it suitable for applications such as buffer layers for superconductors, gate oxides in transistors, and as a catalyst. acs.orgrsc.org

During a typical thermal CVD process, vapors of Ce(tfa)₃ are introduced into a reaction chamber along with an oxidizing gas, such as oxygen. aminer.cn On the heated substrate, the precursor decomposes, and CeO₂ nucleates and grows. The properties of the resulting film—such as its thickness, crystallinity, surface morphology, and stoichiometry—are highly dependent on deposition parameters including substrate temperature, precursor flow rate, and oxygen partial pressure. aminer.cnresearchgate.net For instance, depositions carried out in the presence of moist oxygen can help prevent the incorporation of fluoride (B91410) impurities into the film, which can be a concern with fluorinated precursors. aminer.cnacs.org The use of catalysts, such as a palladium precursor, has been shown to lower the deposition temperature required for CeO₂ film growth. acs.org X-ray Photoelectron Spectroscopy (XPS) is a common technique used to confirm the stoichiometry of the deposited films, with the complex structure of the Ce 3d spectrum allowing for the differentiation between Ce(III) and Ce(IV) oxidation states. researchgate.netmdpi.com

Role in Sol-Gel Synthesis of Cerium-Based Functional Materials

Beyond vapor-phase deposition, this compound serves as a valuable precursor in sol-gel synthesis, a versatile wet-chemical technique for producing a wide array of materials, including nanoparticles, powders, and porous structures. d-nb.inforesearchgate.net In sol-gel chemistry, molecular precursors dissolved in a solvent undergo a series of reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a continuous solid network enclosing a liquid phase). researchgate.net Cerium (III) acetylacetonate and its derivatives are used to prepare ceria (CeO₂) nanopowders and to dope (B7801613) other materials, such as barium titanate, with cerium. wikipedia.orgresearchgate.net The use of an acetylacetonate-based precursor can influence the properties of the final material compared to using simple inorganic salts like cerium nitrate (B79036). d-nb.inforesearchgate.net

Hydrolysis and Condensation Mechanisms Involving the Precursor

The foundation of sol-gel chemistry lies in two key reaction types: hydrolysis and condensation. When this compound is dissolved in a solvent system, typically containing water and an alcohol, the process begins.

Hydrolysis: The trifluoroacetylacetonate ligands, which are chelated to the cerium ion, are susceptible to substitution by hydroxyl (-OH) groups from water molecules. This reaction is a hydrolysis step, where the Ce-O bond of the precursor is cleaved and replaced by a Ce-OH bond, releasing a molecule of trifluoroacetylacetone (Htfa). This step is crucial as it creates reactive hydroxyl-functionalized cerium species in the solution.

Condensation: Following hydrolysis, the newly formed cerium-hydroxy species can react with each other in condensation reactions. This process involves the elimination of a small molecule, usually water, to form a Ce-O-Ce bridge (an oxo bridge). This step-by-step linking of precursor molecules builds up larger and larger oligomeric and polymeric structures, eventually leading to the formation of the gel network. The acetylacetonate ligand itself can act as a complexing agent that moderates these reaction rates, preventing rapid precipitation and allowing for more controlled growth of the oxide network. researchgate.net

Control of Nanostructure Morphology and Phase

One of the significant advantages of the sol-gel method is the ability to exert control over the final material's properties, such as particle size, morphology (shape), and crystalline phase. nih.gov When using this compound, several synthesis parameters can be adjusted to tailor the resulting nanostructure.

pH and Stabilizers: The rates of hydrolysis and condensation are highly dependent on the pH of the solution. By adding bases or acids, or by using stabilizing agents like dimethyloctylamine or monoethanolamine, the reaction kinetics can be finely tuned. d-nb.info This control influences the final particle size and degree of agglomeration.

Temperature and Solvent: The reaction temperature and the choice of solvent (e.g., water, methanol (B129727), ethylene (B1197577) glycol) affect both precursor solubility and reaction rates. d-nb.infoproquest.com Hydrothermal treatment (heating the sol in a sealed vessel) can be used to promote crystallization and the formation of specific morphologies like nanocubes or nanorods. rsc.org

Calcination: After the gel is formed and dried, a final heat treatment step called calcination is typically employed. The temperature and duration of calcination are critical for removing residual organics, completing the conversion to the oxide, and controlling the final crystallite size and phase. researchgate.netproquest.com For ceria, this process yields the cubic fluorite crystal structure of CeO₂. nih.gov

Through careful manipulation of these factors, Ce(tfa)₃ can be used in sol-gel synthesis to produce ceria nanoparticles with high surface area and controlled morphologies, which are desirable for catalytic applications. proquest.comrsc.org

Utilization in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is also a potential precursor for the synthesis of cerium-based metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers) to form extended one-, two-, or three-dimensional structures. Cerium-based MOFs are of particular interest due to the unique redox and photophysical properties of the cerium ion. nih.govrsc.org

In the synthesis of a MOF or coordination polymer, the precursor, in this case, this compound, provides the Ce(III) metal nodes. The trifluoroacetylacetonate ligands are typically displaced during the solvothermal synthesis process by the desired organic linker molecules, such as various polycarboxylic acids. researchgate.netnih.gov The choice of linker, solvent, temperature, and other reaction conditions dictates the final structure and topology of the framework. For example, cerium(III) ions have been successfully incorporated into frameworks using linkers like benzene-1,2,4,5-tetracarboxylic acid and pyridine-2,6-dicarboxylic acid to form 1D coordination polymers. researchgate.net The resulting polymeric structure can then serve as a template for producing CeO₂ nanoparticles upon thermal decomposition. researchgate.net The ability of the Ce(III) ion to adopt high coordination numbers (typically 8 or 9) allows for the formation of diverse and complex architectures. nih.govnih.gov

Linker Coordination and Framework Assembly

Following the in-situ generation of Ce(III) nodes, the next critical stage is the coordination of these nodes with organic linker molecules, leading to the assembly of the final three-dimensional framework. nih.gov This process is a sophisticated example of molecular self-organization, where the geometric and chemical information encoded in the nodes and linkers directs the formation of a specific, ordered structure.

The organic linkers, typically multidentate carboxylates such as terephthalic acid (H₂bdc), are introduced into the reaction mixture along with the cerium precursor. nih.gov The carboxylate groups of the linker are strong coordinating agents and displace the weakly bound solvent molecules or residual trifluoroacetylacetonate ligands from the coordination sphere of the in-situ formed Ce(III) nodes. nih.gov This coordination event is the fundamental bond-forming step that stitches the individual components—metal nodes and organic struts—into a periodic, crystalline lattice.

The final topology of the MOF is determined by the connectivity of the node and the geometry of the linker. nih.gov For example, research on Ce-MOFs synthesized from various carboxylate precursors has demonstrated that a dinuclear Ce(III) node can be connected to eight neighboring nodes through terephthalate (B1205515) linkers, resulting in a framework with a bcu-type topology. nih.gov The flexibility of the Ce(III) ion's coordination sphere allows for the formation of a wide array of framework types. rsc.org

The choice of precursor and the specific synthesis conditions can have a significant impact on the properties of the final assembled framework, even if the resulting phase is the same. As shown in the table below, using different cerium carboxylate precursors to form the same Ce-MOF resulted in materials with different specific surface areas, which in turn affects their performance in applications like catalysis. nih.gov This highlights the intricate relationship between the initial precursor, the in-situ processes of node formation and linker coordination, and the ultimate function of the advanced material.

Table 1: Influence of Cerium Precursor on the Properties of a Resulting Metal-Organic Framework

This interactive table summarizes research findings on how different Cerium carboxylate precursors influence the specific surface area (SBET) of the final Ce-MOF product.

Precursor Used in SynthesisResulting MOF PhaseSpecific Surface Area (SBET) of Desolvated MOF (m²/g)
Ce₂(ac)₆(H₂O)₃[(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O112
Ce₄(OH)₂(piv)₁₀(H₂O)₂[(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O222
Ce₆O₈(piv)₈(deta)₄[(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O185
Data sourced from a study on tuning Ce-MOF formation. nih.gov

Catalytic Applications and Mechanistic Insights of Cerium Iii Trifluoroacetylacetonate

Homogeneous Catalysis by Cerium (III) Trifluoroacetylacetonate Complexes

As a homogeneous catalyst, this compound offers good solubility in organic solvents, a critical feature for many synthetic organic reactions. Its catalytic activity is explored in oxidation-reduction cycles and in the formation of crucial carbon-carbon and carbon-heteroatom bonds.

The catalytic utility of cerium compounds in oxidation and reduction reactions is well-established and hinges on the reversible Ce(III)/Ce(IV) redox couple. osti.govnih.gov Cerium (III) can act as a single-electron transfer agent, initiating radical-based reaction pathways. In the presence of an oxidizing agent, Ce(III) is converted to Ce(IV), which can then oxidize a substrate, returning to the stable Ce(III) state to continue the catalytic cycle. osti.govnih.gov

While specific studies focusing exclusively on this compound are limited, the principles of cerium catalysis suggest its applicability in various oxidative transformations. For instance, cerium-based catalysts are known to be effective in the oxidation of alcohols and hydrocarbons. acs.org The electrochemical properties of cerium acetylacetonate (B107027) complexes have been studied, confirming the quasi-reversible nature of the Ce(IV)/Ce(III) redox couple, which is fundamental to these catalytic applications. uwa.edu.au The electron-withdrawing nature of the trifluoroacetylacetonate ligand is expected to modulate the redox potential of the cerium center, potentially fine-tuning its reactivity for specific oxidative processes.

Cerium (III) complexes, including the trifluoroacetylacetonate derivative, are effective Lewis acids, a property that is central to their application in catalyzing carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. nih.gov The cerium (III) ion can coordinate to carbonyl groups or other Lewis basic sites on organic substrates, activating them towards nucleophilic attack.

A prominent example of this type of catalysis is the Friedel-Crafts acylation reaction. While research on this compound in this specific reaction is not widely published, studies on the closely related Cerium (III) triflate have demonstrated its high efficacy. researchgate.netresearchgate.net Cerium (III) triflate catalyzes the acylation of activated aromatic compounds with anhydrides, leading to the formation of aromatic ketones in excellent yields. researchgate.netresearchgate.net This suggests a similar, if not enhanced, catalytic activity for this compound due to the comparable electron-withdrawing effects of its ligands. For less activated aromatic substrates, the addition of a co-catalyst may be necessary to achieve high conversion rates. researchgate.net

The table below illustrates the catalytic efficiency of Cerium(III) triflate in the Friedel-Crafts acylation of various arenes with acetic anhydride, serving as a model for the expected reactivity of this compound. researchgate.net

Arene SubstrateReaction TimeYield (%)
Anisole15 min>99
FuranMixing>99
Thiophene5 min>99
Pyrrole30 min>99
1,2-Dimethoxybenzene5 min>99
1,3-Dimethoxybenzene15 min80
p-Methylanisole25 min98
Toluene23 h94

Table 1. Friedel-Crafts acylation of various arenes catalyzed by Cerium(III) triflate. Reactions were performed at 100°C in nitromethane. *Reaction performed with the addition of lithium perchlorate as a co-catalyst. researchgate.net

The application of this compound in stereoselective catalysis is an area that remains largely unexplored. The development of chiral variants of the trifluoroacetylacetonate ligand could potentially lead to cerium complexes capable of inducing enantioselectivity in reactions such as aldol additions, Michael additions, or Diels-Alder reactions. However, based on available research, there are currently no significant findings or established methodologies for employing this compound in stereoselective transformations.

Proposed Catalytic Mechanisms and Reaction Pathways

The catalytic mechanisms involving this compound can be broadly categorized based on its dual role as a redox-active species and a Lewis acid.

In redox-mediated catalysis , the mechanism typically involves a single-electron transfer (SET) pathway. The Ce(III) center donates an electron to a substrate or an oxidant, generating a radical intermediate and being oxidized to Ce(IV). This Ce(IV) species can then participate in further steps, such as oxidizing another molecule to regenerate the Ce(III) catalyst. This cycle is fundamental to many cerium-catalyzed oxidation reactions. nih.gov

As a Lewis acid catalyst , this compound is proposed to function by coordinating to a Lewis basic site on a substrate, thereby activating it. For example, in a reaction analogous to the Friedel-Crafts acylation, the Ce(III) center would coordinate to one of the carbonyl oxygen atoms of the acid anhydride. This coordination polarizes the anhydride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic arene. acs.orgresearchgate.net A plausible mechanism for a Lewis acid-catalyzed reaction, such as a hetero-Diels-Alder reaction, would involve the initial activation of the dienophile by the Ce(III) complex, followed by a concerted or stepwise cycloaddition with the diene to form the product. nih.gov After the product is formed, it dissociates from the cerium center, regenerating the catalyst for the next cycle. nih.gov

Role as a Precursor for Heterogeneous Cerium Catalysts

Beyond its use in homogeneous catalysis, this compound serves as a valuable precursor for the synthesis of heterogeneous cerium-based catalysts, most notably cerium dioxide (ceria, CeO₂). sigmaaldrich.comresearchgate.netwikipedia.org Ceria is a widely used catalyst and catalyst support in industrial applications, including automotive three-way catalysts, due to its high oxygen storage capacity and redox properties. nih.govunits.it

The trifluoroacetylacetonate complex is advantageous as a precursor because its organic ligands can be removed at relatively low temperatures through calcination, yielding high-purity ceria nanoparticles. researchgate.net Methods such as the sol-gel process, chemical vapor deposition (CVD), and thermal decomposition utilize this compound to produce ceria with controlled particle size, surface area, and morphology. americanelements.comsigmaaldrich.comresearchgate.net

This compound is also employed in the design of supported cerium catalysts, where the active cerium species is dispersed on a high-surface-area support material. This approach enhances the stability and reusability of the catalyst.

One method for creating such catalysts involves immobilizing the cerium complex onto a functionalized support. For example, a heterogeneous catalyst can be prepared by grafting Ce(III) onto the surface of modified halloysite (B83129), a type of clay mineral. nih.gov The process typically involves functionalizing the halloysite surface with ligands that can coordinate to the cerium ion, followed by treatment with a solution of the cerium precursor. This results in a supported catalyst where the cerium centers are accessible for catalysis while being anchored to a solid support, facilitating easy separation from the reaction mixture. nih.gov The choice of precursor, support material, and synthesis method plays a crucial role in determining the final properties and catalytic performance of the heterogeneous catalyst. units.it

Active Site Generation and Stabilization

The catalytic utility of this compound as a precursor is fundamentally linked to its transformation into catalytically active species. This process involves the generation of active sites, which are typically characterized by the presence of cerium in multiple oxidation states, and the subsequent stabilization of these sites to ensure sustained catalytic activity. The trifluoroacetylacetonate ligand plays a crucial role in both the generation and stabilization phases, influencing the nature and reactivity of the resultant catalyst.

The primary mechanism for the generation of the active catalyst from this compound involves controlled hydrolysis and condensation, often as part of a sol-gel process. wikipedia.orgsigmaaldrich.cn This process leads to the formation of ceria (CeO₂) nanoparticles or cerium-oxo clusters. nih.gov The initial step is the hydrolysis of the Ce-O bonds of the precursor, which is influenced by factors such as water content, solvent, and temperature. The electron-withdrawing nature of the trifluoromethyl groups in the trifluoroacetylacetonate ligand increases the Lewis acidity of the cerium(III) center compared to its non-fluorinated acetylacetonate counterpart. This heightened acidity can facilitate the initial hydrolysis steps.

Following hydrolysis, condensation reactions occur, leading to the formation of Ce-O-Ce bridges. This process builds up the inorganic core of the active species. During these transformations, the cerium(III) precursor is often partially or fully oxidized to cerium(IV), resulting in a mixed-valence material. This Ce(III)/Ce(IV) redox couple is widely considered the cornerstone of ceria's catalytic activity. nih.govnih.gov In this dual-state active site, the Ce(IV) ions, being strong Lewis acids, are believed to coordinate and activate substrate molecules. nih.govresearchgate.net Concurrently, the Ce(III) sites are implicated in redox cycles and can facilitate the formation of oxygen vacancies, which are critical in many oxidation reactions. nih.gov

Stabilization of the active species is paramount for a viable catalyst. In the context of this compound, stabilization occurs through several mechanisms. During the initial stages of catalyst formation, the trifluoroacetylacetonate ligands act as "capping agents." They remain coordinated to the surface of the forming cerium-oxo clusters, preventing uncontrolled aggregation and precipitation. nih.gov This allows for the formation of uniform, nanoscale catalytic particles with high surface area.

Research on the analogous cerium(III) acetylacetonate has shown that it can form discrete, ligand-stabilized cerium-oxo clusters, such as [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] and [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]. nih.gov These clusters possess a stable, mixed-valence Ce(III)/Ce(IV) core. The acetylacetonate ligands cap the exterior of these clusters, rendering them soluble and stable in organic media. nih.gov It is inferred that this compound behaves similarly, forming analogous clusters where the fluorinated ligands provide steric and electronic stabilization. The thermal stability imparted by the trifluoroacetylacetonate ligand is also a key factor, allowing for controlled decomposition to the final active catalyst at elevated temperatures. google.com

The thermal decomposition of the precursor is another route to generate the active catalyst, particularly for preparing supported catalysts or thin films. The process typically involves a stepwise loss of ligands and conversion to cerium oxide. Studies on the thermal decomposition of cerium(III) acetylacetonate hydrate (B1144303) show a multi-stage process involving dehydration followed by the decomposition of the anhydrous complex through various intermediate oxo-carbonate species before finally yielding cerium oxide. researchgate.net

Below is a representative table outlining the typical stages of thermal decomposition for a cerium(III) ß-diketonate precursor in an inert atmosphere, which is a critical process for active site generation in solid catalysts.

Table 1: Representative Thermal Decomposition Stages of a Cerium(III) β-Diketonate Precursor

Temperature Range (°C)Weight Loss (%)EventEvolved Species (inferred)Resulting Intermediate/Product
50 - 2005 - 10DehydrationH₂OAnhydrous Ce(β-diketonate)₃
200 - 35030 - 40Ligand Decomposition (Partial)Ketones, CO₂, organic fragmentsCerium oxy-carboxylate species
350 - 50015 - 25Further DecompositionCO₂, COCerium oxy-carbonate (e.g., Ce₂O₂CO₃)
> 5005 - 10Final Decomposition to OxideCO₂Ceria (CeO₂)

This table is illustrative and based on typical data for cerium ß-diketonate complexes. Actual temperatures and weight loss percentages can vary based on the specific ligand (trifluoroacetylacetonate), heating rate, and atmosphere.

Photophysical Properties and Luminescence Studies of Cerium Iii Trifluoroacetylacetonate

Intrinsic Luminescence Characteristics of Cerium (III) Trifluoroacetylacetonate

The luminescence of this compound is dictated by the electronic transitions from the lowest 5d excited state to the two spin-orbit split ground states, ²F₅/₂ and ²F₇/₂. osti.gov This typically results in a broad, dual-peaked emission spectrum. The exact position and bandwidth of these emission peaks are highly sensitive to the ligand field created by the trifluoroacetylacetonate ligands. chemistryviews.org The coordination environment around the Ce(III) ion directly influences the energy levels of the 5d orbitals, allowing for the tuning of the emission color. nih.gov

While specific photophysical data for the simple tris-complex of this compound is not extensively reported in isolation, data from closely related Ce(III) β-diketonate complexes provide insight into its expected characteristics. For instance, the emission of Ce(III) complexes can be tuned from the UV to the visible region by modifying the ligand structure. chemistryviews.org The presence of electron-withdrawing trifluoromethyl groups in the trifluoroacetylacetonate ligand is expected to influence the ligand-to-metal charge transfer (LMCT) states and the crystal field splitting of the 5d orbitals.

Table 1: Representative Photophysical Data of Luminescent Ce(III) Complexes

Complex Emission Maxima (nm) Quantum Yield (Φ) Excited-State Lifetime (τ) (ns)
Ce-2 (dinuclear complex with scorpionate ligands) 477 95% (in doped film) 52.0 (in doped film)
[(C₈H₈)Ce(μ-O₃SCF₃)(THF)₂]₂ 495, 549 0.18 205.4
[(C₈H₈)Ce(μ-Cl)(THF)₂]₂ 499, 551 0.068 145.8
[CeCl₆]³⁻ - 0.61 22.1

This table presents data from various luminescent Ce(III) complexes to illustrate the range of observed photophysical properties. Data for the specific this compound was not available in the search results. Source: nih.govosti.govacs.org

Energy Transfer Mechanisms: Ligand-to-Metal and Metal-to-Ligand Pathways

The luminescence of this compound is predominantly sensitized through a ligand-to-metal energy transfer (LMET) process, commonly referred to as the "antenna effect". This mechanism involves three key steps:

Ligand Excitation: The trifluoroacetylacetonate ligand, with its extended π-conjugated system, possesses strong absorption bands in the UV region, corresponding to π→π* transitions. This allows the complex to efficiently harvest excitation energy. nih.gov

Intersystem Crossing: The excited singlet state of the ligand can undergo intersystem crossing (ISC) to a longer-lived triplet state.

Energy Transfer to Ce(III): Energy is then transferred from the ligand's excited state (either singlet or triplet) to the 4f or 5d energy levels of the Ce(III) ion. For efficient sensitization, the energy of the ligand's excited state must be higher than that of the accepting 5d level of the Ce(III) ion. researchgate.net

While LMET is the primary pathway for sensitization, metal-to-ligand energy transfer (MLET) can occur as a non-radiative decay pathway, which quenches the luminescence. If the energy of the ligand's triplet state is lower than the emission energy of the Ce(III) ion, back energy transfer from the excited Ce(III) ion to the ligand can occur, leading to a decrease in emission intensity. The relative energies of the ligand's triplet state and the Ce(III) ion's 5d levels are therefore crucial for achieving bright luminescence.

Sensitization of Luminescence in Cerium (III) Complexes

The trifluoroacetylacetonate ligand acts as an effective "antenna" or sensitizer (B1316253) for the Ce(III) ion. The efficiency of sensitization depends on several factors, including the absorption cross-section of the ligand and the efficiency of the energy transfer from the ligand to the metal center. nih.gov β-diketonate ligands are well-suited for this purpose due to their strong absorption in the UV region and their ability to form stable complexes with lanthanide ions. researchgate.netresearchcommons.org

The introduction of ancillary ligands, such as 1,10-phenanthroline, into the coordination sphere of a Ce(III) β-diketonate complex can further enhance luminescence. unimi.itmdpi.com These ancillary ligands can serve multiple purposes:

They can replace coordinated solvent molecules (like water), which are known to quench lanthanide luminescence through vibrational de-excitation. light-am.com

They can participate in the antenna effect, absorbing additional light and transferring the energy to the Ce(III) ion.

They can modify the coordination geometry and ligand field around the Ce(III) ion, thereby influencing the energy of the 5d levels and the resulting emission wavelength. nih.gov

The choice of ligands is therefore a powerful tool for tuning the photophysical properties of Ce(III) complexes for specific applications.

Applications in Photonic and Optoelectronic Research

The unique luminescent properties of cerium(III) complexes, including those with trifluoroacetylacetonate ligands, make them promising candidates for a variety of applications in photonics and optoelectronics.

Organic Light-Emitting Diodes (OLEDs): The short excited-state lifetimes and potentially high quantum efficiencies of Ce(III) complexes are highly desirable for use as emitters in OLEDs. nih.gov The development of efficient and stable blue-emitting OLEDs remains a significant challenge, and Ce(III) complexes, with their characteristic blue-to-green emission, are being actively investigated for this purpose. nih.govlight-am.comresearchgate.netpku.edu.cn The tunability of their emission color through ligand modification is a key advantage in achieving the desired chromaticity for display and lighting applications. nih.gov

Photosensitizers: The excited state of Ce(III) complexes can be strongly reducing, making them suitable for use as photosensitizers in photoredox catalysis. researchgate.netacs.org Upon photoexcitation, the Ce(III) complex can donate an electron to a substrate, initiating a chemical transformation. The use of earth-abundant cerium in this context offers a more sustainable alternative to precious metal-based photosensitizers like iridium and ruthenium. acs.org

Luminescent Probes and Sensors: The sensitivity of Ce(III) luminescence to the local coordination environment can be exploited for the development of chemical sensors. Changes in the emission spectrum or intensity upon binding of an analyte can be used for its detection and quantification.

Advanced Spectroscopic and Characterization Techniques for In Depth Analysis of Cerium Iii Trifluoroacetylacetonate

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur after a molecule absorbs light. By using ultrashort laser pulses, researchers can monitor the formation and decay of excited electronic states on timescales ranging from femtoseconds to nanoseconds. This provides critical information about photophysical and photochemical processes, such as energy transfer and electron transfer.

For cerium complexes, understanding excited state dynamics is key to harnessing their photocatalytic potential. While specific studies on Cerium (III) trifluoroacetylacetonate are not extensively detailed in the literature, research on analogous systems provides a framework for the expected dynamics. For instance, a study on [Ce(III)Cl6]3- using Time-Resolved X-ray Liquidography (TRXL) revealed that the cerium-ligand bonds contract upon photoexcitation and further shorten upon oxidation. acs.org The presence of a substrate was found to significantly alter the structural dynamics of the photocatalyst following photoexcitation. acs.org

In a typical experiment, a "pump" pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption or emission over time. The analysis of these transient signals can reveal the lifetimes of excited states and the rates of various decay pathways.

Table 1: Representative Excited State Lifetimes for a Cerium (III) Complex

SampleProcessTime Constant
[Ce(III)Cl6]3- onlyExcited State Decay9.4 ± 0.3 ns
[Ce(III)Cl6]3- / substrateTransition to Second Intermediate Species500 ± 20 ps
Data adapted from studies on related cerium complexes to illustrate the capabilities of time-resolved techniques. acs.org

Synchrotron-Based X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Electronic State and Local Structure

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of a specific atom within a compound. mpg.de The high intensity of synchrotron X-ray sources allows for the analysis of even dilute samples. wikipedia.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orguu.nl

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nldiamond.ac.uk The energy of the absorption edge corresponds to the energy required to excite a core electron to an empty state and is characteristic of each element. uu.nl For cerium, the L₃-edge XANES is particularly informative. There is a discernible energy difference between the pre-edge features of Ce(III) and Ce(IV) compounds, making it possible to unambiguously determine the oxidation state of the cerium center in this compound. researchgate.net The shape and features of the XANES spectrum act as a "fingerprint" that can be compared to reference compounds to deduce information about the local geometry around the cerium ion. diamond.ac.ukstanford.edu

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region extends for hundreds of electron volts beyond the absorption edge and consists of oscillations caused by the interference between the outgoing photoelectron wave and waves backscattered from neighboring atoms. mpg.deuu.nl Analysis of these oscillations provides quantitative information about the local structure around the absorbing cerium atom. uu.nl Specifically, EXAFS can determine the types of neighboring atoms, their distances from the cerium center, and their coordination numbers. This allows for a precise description of the bonding environment, such as the Ce-O bond lengths and the number of oxygen atoms from the trifluoroacetylacetonate ligands coordinating the metal center.

Table 2: Information Derived from XAS Techniques

TechniqueRegionPrimary Information Obtained
XANESNear-EdgeOxidation State (e.g., Ce³⁺ vs. Ce⁴⁺), Coordination Geometry
EXAFSExtendedInteratomic Distances (e.g., Ce-O bond lengths), Coordination Numbers
This table summarizes the type of data obtainable for this compound using XAS.

Magnetic Susceptibility Measurements for Electronic Configuration and Exchange Interactions

Magnetic susceptibility measurements are a fundamental tool for probing the electronic structure of paramagnetic compounds like this compound. The Ce³⁺ ion has a 4f¹ electronic configuration, resulting in an unpaired electron that gives rise to magnetic behavior. acs.org The ground state for the Ce³⁺ ion is ²F₅/₂, which possesses significant magnetic anisotropy due to spin-orbit coupling. acs.org

By measuring the magnetic susceptibility of a sample as a function of temperature, one can gain insight into the electronic ground state and the presence of any magnetic interactions between adjacent metal centers. For mononuclear complexes like this compound, these measurements are crucial for identifying phenomena such as single-molecule magnet (SMM) behavior. acs.org

In a typical experiment, the magnetic susceptibility is measured over a temperature range (e.g., 2-300 K) under a constant applied magnetic field. acs.org The data is often presented as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T). For a simple paramagnetic system with no magnetic interactions, the χT value is expected to be constant over the temperature range. Deviations from this behavior can indicate magnetic anisotropy or exchange interactions.

Research on structurally related Ce(III) β-diketonate complexes has shown that they can exhibit field-induced single-ion magnet behavior. acs.org This indicates that the specific coordination environment provided by the trifluoroacetylacetonate ligands can induce significant magnetic anisotropy on the Ce(III) center, a prerequisite for SMM properties.

Table 3: Expected Magnetic Properties of this compound

PropertyTheoretical BasisInformation Gained from Measurement
Electronic Configuration Ce³⁺ is a 4f¹ ionConfirmation of the +3 oxidation state and the presence of one unpaired electron.
Ground State ²F₅/₂ with spin-orbit couplingProbing of the energy levels and magnetic anisotropy of the ground state.
Magnetic Behavior Paramagnetism, potential for SMM behaviorDetermination of magnetic ordering and relaxation dynamics.
This table outlines the expected magnetic characteristics based on the electronic nature of the Ce(III) ion.

Future Research Directions and Emerging Opportunities for Cerium Iii Trifluoroacetylacetonate

Development of Novel Synthetic Strategies and Ligand Modifications

Future research into cerium (III) trifluoroacetylacetonate is poised to explore more sophisticated synthetic methodologies beyond traditional routes. A primary focus will be on achieving greater control over the compound's structure and reactivity through innovative synthetic strategies and targeted ligand modifications.

One promising avenue is the development of synthetic methods utilizing sterically hindered β-diketones to create unique cerium complexes with tailored coordination environments. aliyuncs.com The exploration of different solvent systems during synthesis also presents a significant opportunity. For instance, studies on the related cerium (III) acetylacetonate (B107027) have shown that the choice of solvent, such as methanol (B129727) versus ethanol (B145695), can determine whether a monomeric complex or a larger cerium-oxo cluster is formed. acs.orgnih.gov Applying similar solvent-controlled strategies to this compound could yield novel molecular structures with distinct properties.

Furthermore, inspiration can be drawn from strategies used for other metal complexes. Research on chromium acetylacetonate has demonstrated that the coordination of axial ligands can trigger redox activity within the complex. nih.gov Investigating the influence of various axial ligands on the Ce(III)/Ce(IV) redox couple in this compound could unlock new reactive possibilities. This approach, which involves modifying the ligand sphere to fine-tune the electronic properties of the metal center, represents a key direction for designing next-generation cerium compounds. nih.gov

Table 1: Explored Synthetic Concepts for Potential Application

Synthetic StrategyDescriptionPotential Outcome for Ce(CF₃COCHCOCH₃)₃
Solvent-Controlled Synthesis Utilizing different solvents (e.g., methanol, ethanol) to direct the formation of specific molecular structures. acs.orgControlled synthesis of either monomeric Ce(CF₃COCHCOCH₃)₃ or novel fluorinated cerium-oxo clusters.
Sterically Hindered Ligands Employing bulky β-diketone ligands to create unique coordination geometries around the cerium ion. aliyuncs.comEnhanced stability and solubility, and modified catalytic activity due to controlled metal center access.
Axial Ligand Coordination Introducing secondary ligands that coordinate to the metal center along the axial positions. nih.govFine-tuning of the Ce(III)/Ce(IV) redox potential, potentially inducing novel catalytic or electronic behavior.

Integration into Multi-Component Systems and Hybrid Materials

A significant area of future opportunity lies in the integration of this compound into more complex systems to create advanced hybrid materials. Its role as a precursor is well-established for its non-fluorinated analogue, cerium (III) acetylacetonate, which is used to synthesize materials like gadolinia-doped ceria (GDC). sigmaaldrich.comwikipedia.org This points toward the potential for this compound to serve as a superior precursor for fluorinated analogues of such materials, where the fluorine content could enhance ionic conductivity or thermal stability.

The creation of hybrid catalysts is a particularly promising direction. Research has shown that immobilizing Ce(III) ions on functionalized supports, such as halloysite (B83129) clay, can produce highly efficient and reusable catalysts. nih.gov Applying this methodology to this compound could lead to new catalytic systems where the electron-withdrawing nature of the trifluoroacetylacetonate ligand enhances the catalytic activity of the cerium center. Another approach involves using the cerium complex to generate ceria nanoparticles that act as supports for other catalysts, such as platinum, for reactions like the water-gas shift. cetjournal.it

Furthermore, the compound is a promising building block for creating complex, multi-component molecular structures like cerium-oxo clusters. acs.orgnih.gov These clusters can be viewed as molecular models for ceria and can be incorporated into larger, porous frameworks, leading to materials with applications in catalysis and electronics. nih.govresearchgate.net The use of the trifluoroacetylacetonate ligand in forming such clusters is an unexplored area that could yield novel materials with unique electronic and structural properties.

Exploration of Unconventional Catalytic Pathways

The inherent redox activity of the cerium(III)/cerium(IV) couple is central to its catalytic function. sigmaaldrich.com Future research will likely move beyond conventional applications to explore the use of this compound in more complex and unconventional catalytic transformations. The electron-withdrawing trifluoromethyl groups on the ligand are expected to modulate the redox potential of the cerium center, potentially opening up new catalytic pathways.

One major area of opportunity is in advanced organic synthesis. For example, Ce(III) supported on a mineral clay has been shown to be an effective catalyst for the aza-Diels–Alder reaction to produce bioactive tetrahydroquinolines. nih.gov Exploring the efficacy of this compound in this and other multi-component reactions could lead to more efficient synthetic routes for complex organic molecules. Its utility in promoting C-H functionalization reactions is another promising, yet underexplored, avenue. nih.gov

The compound's potential extends to environmental catalysis as well. Atomically dispersed Ce(III) on magnesium oxide supports has shown catalytic activity for CO oxidation that rivals traditional bulk ceria catalysts. nih.gov Developing similar systems with this compound could lead to more efficient use of the rare earth metal in applications like automotive catalytic converters. nih.govsamaterials.com The compound could also be investigated as a catalyst for other important industrial reactions, such as the water-gas shift reaction. cetjournal.it

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. A significant future research direction for this compound involves the use of advanced computational modeling, such as Density Functional Theory (DFT), to predict its properties and reaction mechanisms. While DFT has been successfully applied to study related cerium-oxo clusters and other metal acetylacetonate complexes, its application to the trifluoroacetylacetonate derivative is an open field. acs.orgnih.gov

Furthermore, modeling can accelerate the discovery of new hybrid materials. By simulating the interactions between this compound and various support materials or within multi-component cluster frameworks, researchers can screen for promising new material compositions before undertaking extensive experimental synthesis. acs.org This predictive capability can guide experimental efforts, saving time and resources in the search for materials with targeted functionalities.

Potential in Advanced Functional Devices Research

This compound is a promising candidate for use in a variety of advanced functional devices, primarily due to its potential as a precursor for functional materials and its intrinsic electronic properties. As a volatile organometallic compound, it is suitable for use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. strem.com These techniques are fundamental to the fabrication of thin films for the electronics industry, and this compound could be used to deposit thin films of ceria or doped ceria for applications as barrier layers in capacitors or as electrolytes in solid oxide fuel cells. strem.comresearchgate.net

A particularly exciting frontier is the field of molecular magnetism. Related cerium(III) complexes have been shown to exhibit the properties of single-molecule magnets (SMMs), where the magnetic state of a single molecule can be switched. rsc.org This behavior is critical for the development of next-generation data storage and quantum computing devices. Investigating the magnetic properties of this compound and its derivatives could lead to new SMMs with enhanced performance. rsc.org

Finally, the compound has indirect potential in energy conversion devices. The products of reactions catalyzed by cerium complexes, such as tetrahydroquinolines, have been identified as effective dyes for dye-sensitized solar cells (DSSCs). nih.gov By developing more efficient catalytic systems based on this compound, it may be possible to improve the synthesis of key components for these and other energy-related technologies.

Q & A

Q. What are the optimal synthesis methods for Cerium(III) Trifluoroacetylacetonate, and how can purity be ensured?

Cerium(III) Trifluoroacetylacetonate is typically synthesized via chelation, where Cerium(III) salts react with trifluoroacetylacetone (Htfa) under controlled conditions. A common approach involves:

  • Dissolving Cerium(III) chloride or nitrate in anhydrous ethanol.
  • Adding stoichiometric Htfa (1,1,1-trifluoro-2,4-pentanedione) under nitrogen to prevent oxidation.
  • Adjusting pH with ammonia to deprotonate the ligand and promote complexation.
  • Purifying the product via recrystallization from ethanol or acetone .
    Purity (>98%) is validated using elemental analysis (C, H, Ce content), FTIR (to confirm β-diketonate bonding at ~1600 cm⁻¹), and NMR (¹⁹F NMR for trifluoromethyl group integrity) .

Q. Which spectroscopic and analytical techniques are critical for characterizing Cerium(III) Trifluoroacetylacetonate?

Key techniques include:

  • FTIR Spectroscopy : Identifies coordination through shifts in C=O (1520–1600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • ¹H/¹⁹F NMR : Confirms ligand proton environments and trifluoromethyl group symmetry (e.g., singlet for equivalent F atoms) .
  • Elemental Analysis : Quantifies Ce and ligand ratios to confirm stoichiometry.
  • XRD : Resolves crystal structure and coordination geometry (e.g., octahedral vs. square antiprismatic) .

Advanced Research Questions

Q. How can Cerium(III) Trifluoroacetylacetonate be applied in catalytic or materials science studies?

This complex serves as:

  • Precursor for Cerium Oxide Nanomaterials : Thermal decomposition (e.g., 400–600°C in air) yields CeO₂ nanoparticles with controlled size (7–27 nm), useful in catalysis and energy storage .
  • Catalyst in Organic Synthesis : Lewis acidity of Ce³+ enables activation of substrates in oxidation or cross-coupling reactions. Kinetic studies via in situ FTIR or GC-MS are recommended to track reaction pathways .

Q. What advanced spectroscopic methods resolve electronic and structural ambiguities in β-diketonate complexes?

  • X-ray Absorption Spectroscopy (XAS) : Probes Ce³+ coordination environment (e.g., EXAFS for bond distances) and oxidation state (XANES edge analysis).
  • Dielectric Relaxation Studies : Measures polarization dynamics (e.g., Cole-Cole plots) to assess dipole interactions in thin films .
  • Magnetic Susceptibility : SQUID magnetometry evaluates paramagnetic behavior linked to Ce³+ 4f¹ configuration .

Q. How do thermal decomposition pathways of Cerium(III) Trifluoroacetylacetonate influence its applications?

Thermogravimetric analysis (TGA) under inert/oxidizing atmospheres reveals:

  • Stepwise ligand loss (200–300°C) followed by CeO₂ formation (>400°C).
  • Residual carbon content (from incomplete combustion) impacts nanoparticle morphology. Pair TGA with DSC to correlate mass loss with exothermic/endothermic events .

Q. What strategies optimize chromatographic separation of Cerium(III) Trifluoroacetylacetonate in complex matrices?

  • GC-MS : Derivatize the complex with volatile ligands (e.g., hexamethyldisilazane) to enhance volatility. Use splitless injection and a mid-polarity column (e.g., DB-5) for resolution .
  • HPLC : Employ reverse-phase C18 columns with trifluoroacetic acid (0.1% in mobile phase) to suppress peak tailing. Monitor at 254 nm (ligand absorption) .

Q. How should researchers address contradictory data in solubility or reactivity studies?

  • Cross-Validation : Compare XRD (crystallinity), NMR (solution-state structure), and elemental analysis (bulk composition) to reconcile discrepancies.
  • Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents; Ce(III) complexes often exhibit higher solubility in donor solvents due to ligand exchange .
  • Reproducibility Checks : Standardize synthetic protocols (e.g., inert atmosphere, drying time) to minimize batch-to-batch variability .

Methodological Notes

  • Avoid Common Pitfalls : Contamination by Ce⁴+ species (detected via XPS) can skew catalytic data. Use reducing agents (e.g., hydrazine) during synthesis .
  • Data Interpretation : For dielectric studies, apply Cole-Cole models to distinguish intrinsic material properties from interfacial effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.